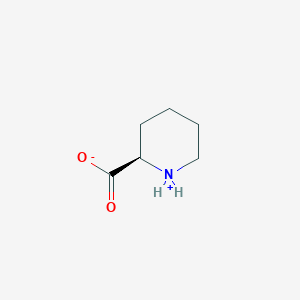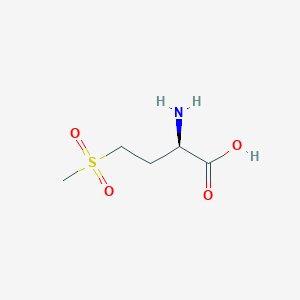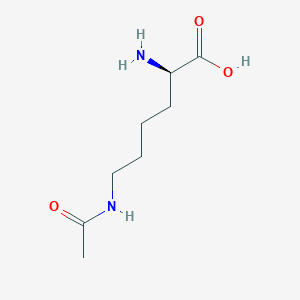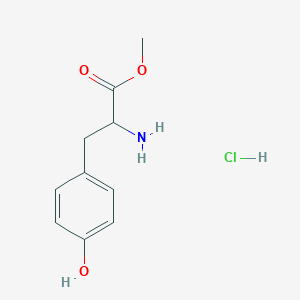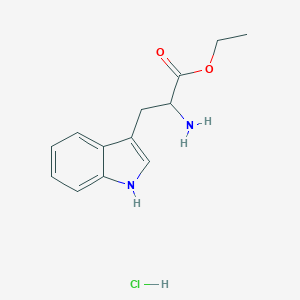
H-D-Glu(obzl)-obzl P-tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Glu(obzl)-obzl P-tosylate is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other chemical reactions where protection of functional groups is necessary to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Glu(obzl)-obzl P-tosylate typically involves the protection of the amino and carboxyl groups of glutamic acid. The benzyl group is commonly used as a protecting group for the carboxyl group, while the tosyl group is used to protect the amino group. The synthesis may involve the following steps:
Protection of the Carboxyl Group: The carboxyl group of glutamic acid is protected using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Protection of the Amino Group: The amino group is protected using tosyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Glu(obzl)-obzl P-tosylate can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the benzyl and tosyl protecting groups under specific conditions.
Substitution Reactions: The protected amino and carboxyl groups can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for benzyl group removal; acidic conditions for tosyl group removal.
Substitution: Coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Major Products
The major products of these reactions are typically peptides or amino acid derivatives with specific functional groups exposed for further reactions.
Aplicaciones Científicas De Investigación
H-D-Glu(obzl)-obzl P-tosylate is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Bioconjugation: Used in the preparation of bioconjugates for research in biochemistry and molecular biology.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of H-D-Glu(obzl)-obzl P-tosylate primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The molecular targets and pathways involved depend on the specific peptides or compounds being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
H-D-Glu(obzl)-obzl P-nitrobenzoate: Similar protecting groups but with a different protecting group for the amino group.
H-D-Glu(obzl)-obzl P-methoxybenzylate: Uses a methoxybenzyl group instead of a tosyl group for protection.
Uniqueness
H-D-Glu(obzl)-obzl P-tosylate is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
Propiedades
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648978 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19898-41-0 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
